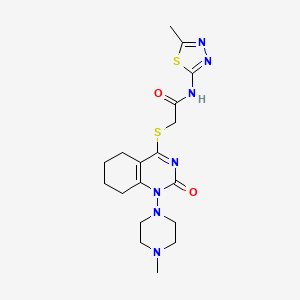

![molecular formula C23H16N4O2 B2654272 2-羟基-N-(2-(咪唑并[1,2-a]吡啶-2-基)苯基)喹啉-4-甲酰胺 CAS No. 1798637-51-0](/img/structure/B2654272.png)

2-羟基-N-(2-(咪唑并[1,2-a]吡啶-2-基)苯基)喹啉-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-4-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including an imidazo[1,2-a]pyridine ring, a quinoline ring, and a carboxamide group. The imidazo[1,2-a]pyridine and quinoline rings are both nitrogen-containing heterocycles, which are often found in biologically active compounds .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the imidazo[1,2-a]pyridine and quinoline rings, and the carboxamide group. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .

科学研究应用

合成和荧光性质

一项研究重点关注与吡啶并[2,1:2,3]咪唑并[4,5-b]喹啉类别相关的 novel 衍生物的合成和荧光性质。这些化合物通过涉及咪唑并[1,2-a]吡啶的亲核取代反应合成,表现出深紫罗兰色和高荧光。这一特性表明在生物研究和成像技术中开发荧光标记物和探针的潜在应用 (Rahimizadeh, Pordel, Bakavoli, & Eshghi, 2010)。

N-稠合共轭物的催化和合成

另一项研究重点介绍了使用磺胺酸功能化的羟基磷灰石包裹的 γ-Fe2O3 纳米粒子作为催化剂来合成 novel 共轭咪唑并[1,2-a]吡啶和咪唑并[2,1-b]噻唑-喹啉衍生物。这些化合物通过一锅缩合反应获得,展示了一种环保且高效的方法,用于以高产率生产 N-稠合 2-(2-chloro-quinolin-3-yl)-3-aminoimidazole 衍生物。该方法的效率和催化剂的可重复使用性表明在绿色化学和药物合成中具有重大潜力 (Mouradzadegun 等人,2015)。

抗氧化作用和自由基清除

涉及通过格罗布克三组分反应将二茂铁引入咪唑并[1,2-a]吡啶的研究表明,具有双二茂铁基团以及喹啉和酯部分的化合物在清除 ABTS 和 DPPH 等自由基方面具有显着的效力。这项研究表明这些化合物在开发抗氧化剂和针对氧化应激的保护剂方面的潜在应用 (Xi & Liu, 2015)。

抗菌活性

关于 4-(4-乙酰苯基)-3-羟基-2H-色满-2-酮衍生物(包括咪唑并[1,2-a]吡啶的衍生物)的合成和抗菌活性的一项研究表明,几个目标化合物表现出很高的抗菌活性。这表明它们在开发新的抗菌剂以对抗耐药菌株和真菌株方面的潜力 (Rusnak 等人,2019)。

作用机制

属性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O2/c28-22-13-17(15-7-1-3-9-18(15)25-22)23(29)26-19-10-4-2-8-16(19)20-14-27-12-6-5-11-21(27)24-20/h1-14H,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNKLFAZPAEGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

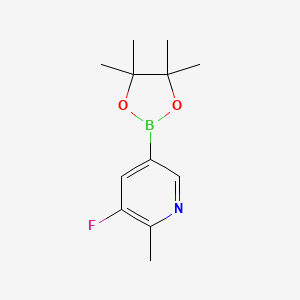

![2-((2,4-dichloro-5-methylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2654190.png)

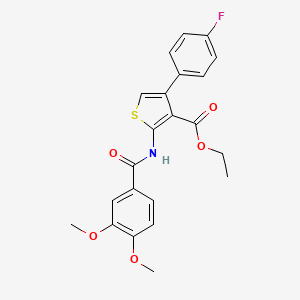

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2654196.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide](/img/structure/B2654197.png)

![2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2654199.png)

![2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2654200.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654202.png)

![6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2654204.png)

![2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654205.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[3-(prop-2-enoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2654211.png)